molecular formula C15H11N3O3S B2399638 METHYL 2-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)BENZOATE CAS No. 951902-02-6

METHYL 2-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)BENZOATE

Cat. No.: B2399638
CAS No.: 951902-02-6
M. Wt: 313.33
InChI Key: VZNSEYPRUYSYHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate” is a complex organic compound. It contains a benzothiadiazole core, which is a bicyclic molecule composed of a benzene ring fused to a 1,2,5-thiadiazole . The compound also contains a methyl benzoate moiety .

Scientific Research Applications

Organic Synthesis and Crystal Engineering

Cyclocondensation Reactions : Sokolov and Aksinenko (2011) explored cyclocondensation reactions of methyl 2-(1,3-benzothiazol-2-ylimino)-3,3,3-trifluoropropionate with 1,3-C,N-binucleophiles. These reactions produced a variety of heterocycles, including dihydro-1H-pyrroles and hexahydro-1H-indole-2,4-diones, demonstrating the synthetic utility of benzothiazole derivatives in creating complex molecular architectures Sokolov and Aksinenko, 2011.

Crystal Engineering : Johnstone et al. (2010) reported on the high-pressure-induced phase transition of Methyl 2-(carbazol-9-yl)benzoate, a compound with structural similarities to Methyl 2-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate. The study highlights the influence of high pressure on the crystal structures of complex organic molecules, offering insights into the design of materials with desirable physical properties Johnstone et al., 2010.

Medicinal Chemistry

Antitumor Activity : Bradshaw et al. (2002) conducted preclinical evaluations of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. These compounds exhibited potent antitumor properties in vitro and in vivo, with mechanisms involving cytochrome P450 1A1-mediated bioactivation. This study underscores the therapeutic potential of benzothiazole derivatives in cancer treatment Bradshaw et al., 2002.

Mechanism of Action Studies : Further elucidation of the antitumor mechanism of benzothiazoles was provided by Kashiyama et al. (1999), who investigated the C- and N-oxidation products of antitumor 2-(4-aminophenyl)benzothiazoles. Their work contributes to understanding the metabolic pathways and mode of action of these compounds, which is crucial for developing more effective cancer therapies Kashiyama et al., 1999.

Antimicrobial and Anthelmintic Activities : Amnerkar et al. (2015) synthesized and evaluated the biological activities of benzothiazole derivatives, demonstrating their potential as antimicrobial and anthelmintic agents. This study highlights the versatility of benzothiazole compounds in addressing various biological targets Amnerkar et al., 2015.

Properties

IUPAC Name

methyl 2-(1,2,3-benzothiadiazole-6-carbonylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S/c1-21-15(20)10-4-2-3-5-11(10)16-14(19)9-6-7-12-13(8-9)22-18-17-12/h2-8H,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNSEYPRUYSYHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)N=NS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.